2,4,6-Trimethoxyphenylboronic acid
Overview
Description
2,4,6-Trimethoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO5. It is a boronic acid derivative characterized by the presence of three methoxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
2,4,6-Trimethoxyphenylboronic acid is primarily used as a reactant in various chemical reactions
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with halides or pseudohalides to form carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of its use and the presence of other compounds.
Result of Action
The primary result of the action of this compound is the formation of new compounds through Suzuki-Miyaura cross-coupling reactions . The properties and effects of these compounds would depend on the specific reactants used in the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable catalyst, the temperature, and the pH of the reaction environment . The compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, which are present in many biological molecules .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is conducted at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It participates in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2,4,6-Trimethoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is studied for its potential in biological assays and as a building block for bioactive molecules.
Medicine: It is explored for its role in the synthesis of pharmaceutical compounds, including potential drug candidates.
Comparison with Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- 2,4,6-Trifluorophenylboronic acid
- 2,4,6-Trichlorophenylboronic acid
Comparison: 2,4,6-Trimethoxyphenylboronic acid is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to its methyl, fluoro, or chloro analogs. The methoxy groups can also provide additional sites for hydrogen bonding and other interactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLRXZVPEQJTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400722 | |
Record name | 2,4,6-Trimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135159-25-0 | |
Record name | 2,4,6-Trimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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